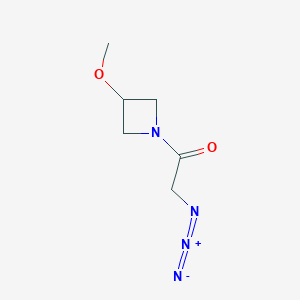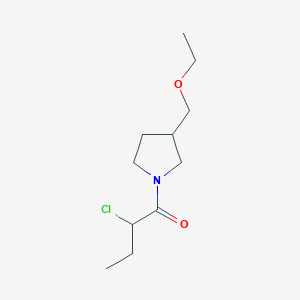
3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, more commonly known as 3-Chloro-1-ethylpyrrolidin-3-one (CENP), is an organic compound that is widely used as a reagent in the synthesis of various compounds. CENP has a variety of applications in both scientific research and industrial processes.
Applications De Recherche Scientifique
Synthesis of Pyrrolidin-2-one Derivatives
- Research has demonstrated the utility of chlorinated pyrrolidin-2-ones in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds. This synthesis process highlights the importance of such compounds in developing new agrochemicals and pharmaceuticals (Ghelfi et al., 2003).
Antiarrhythmic and Antihypertensive Effects
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. This research indicates that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed significant antiarrhythmic and antihypertensive activities, suggesting their potential as pharmaceutical agents (Malawska et al., 2002).
Electrochromic and Ion Receptor Properties
- The synthesis of N-linked polybispyrroles based on pyrrolidine derivatives has been investigated for their electrochromic and ion receptor properties. These properties include reversible redox processes and selective voltammetric responses, indicating their usefulness in materials science, particularly in developing new electrochromic materials and ion sensors (Mert et al., 2013).
Aza-Michael Reaction and Synthesis of 1-Sulfonyl-2-arylpyrrolidines
- The aza-Michael reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol with various amines has been explored, leading to the formation of new 1-sulfonyl-2-arylpyrrolidines. This reaction pathway underscores the significance of chlorinated pyrrolidine derivatives in synthesizing novel sulfonyl-arylpyrrolidines with potential applications in medicinal chemistry (Smolobochkin et al., 2018).
Propriétés
IUPAC Name |
3-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOPHDUWUVIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)












